Isothiafludine

Description

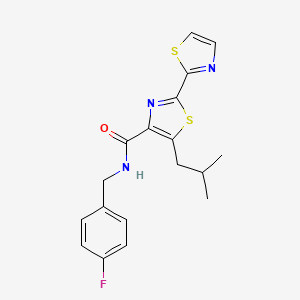

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-5-(2-methylpropyl)-2-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS2/c1-11(2)9-14-15(22-18(25-14)17-20-7-8-24-17)16(23)21-10-12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHPCLGZSLZAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Uncharted Territory: The Enigma of Isothiafludine in Scientific Literature

A comprehensive review of publicly available scientific databases and chemical literature reveals a significant information gap regarding the compound "Isothiafludine." At present, there are no discernible records detailing its discovery, synthesis pathway, mechanism of action, or any associated biological activities. This absence of data suggests that this compound may represent a novel chemical entity that has not yet been disclosed in peer-reviewed publications or patents.

The lack of information precludes the creation of an in-depth technical guide as requested. Key elements such as quantitative data for efficacy, detailed experimental protocols for its synthesis and biological evaluation, and the elucidation of its signaling pathways are not available in the public domain. Consequently, the development of structured data tables and visualizations to illustrate its chemical and biological characteristics is not feasible at this time.

Several possibilities could explain the current obscurity of this compound:

-

A Novel, Undisclosed Compound: The name may refer to a very recent discovery that is still under investigation within a private research and development setting, such as in a pharmaceutical company or an academic laboratory, prior to any public disclosure.

-

Proprietary or Coded Nomenclature: "this compound" could be an internal, proprietary designation for a compound that is known publicly under a different chemical name.

-

A Misinterpretation or Misspelling: It is also possible that the name is a misspelling or a variation of a known compound, which has prevented its identification in the literature.

For researchers, scientists, and drug development professionals interested in this compound, the immediate path forward would involve direct inquiry with any organization or research group that may have mentioned this name. Without any foundational scientific literature, any discussion on its discovery and synthesis remains speculative. As the scientific community continues to publish new findings, information on this compound may emerge in the future. Until then, it remains a molecule of unknown origin and function.

Isothiafludine (NZ-4): A Technical Guide to its Function as an HBV Replication Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents with distinct mechanisms of action. Isothiafludine (NZ-4), a non-nucleoside derivative of the natural product leucamide A, has emerged as a promising anti-HBV compound. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information is intended to support further research and development of this potential new class of HBV inhibitors.

Introduction

This compound (NZ-4) is an orally active, small-molecule inhibitor of Hepatitis B Virus replication.[1] Unlike current mainstay therapies, which are dominated by nucleos(t)ide analogs that target the viral reverse transcriptase, NZ-4 presents a novel mechanism of action centered on the disruption of viral capsid assembly.[2][3] This unique approach offers the potential to overcome drug resistance observed with existing treatments and provides a new avenue for combination therapies aimed at achieving a functional cure for chronic Hepatitis B.[2][4]

Mechanism of Action

This compound's primary antiviral activity lies in its ability to interfere with the encapsidation of pregenomic RNA (pgRNA) into the HBV nucleocapsid.[2] This critical step in the viral life cycle is essential for subsequent reverse transcription and the formation of new viral DNA.[5]

The proposed mechanism involves the following key steps:

-

Targeting Capsid Assembly: NZ-4 acts as a capsid assembly modulator.

-

Interference with pgRNA-Core Protein Interaction: The compound disrupts the crucial interaction between the viral pgRNA and the HBV core protein (HBcAg).[2]

-

Formation of Defective Capsids: This interference leads to the formation of "empty" or replication-deficient capsids that lack the viral genome.[2][5] These aberrant capsids are unable to support viral DNA synthesis.

-

Dependence on Arginine-Rich Domain: The activity of NZ-4 is dependent on the presence of the arginine-rich domain (ARD) I of the HBcAg, suggesting a specific interaction site that is critical for pgRNA packaging.[5]

Quantitative Efficacy

The antiviral activity and cytotoxicity of this compound have been quantified in vitro and its efficacy demonstrated in vivo. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound (NZ-4)

| Cell Line | Parameter | Value | Reference |

| HepG2.2.15 | IC₅₀ (HBV DNA replication) | 1.33 µmol/L | [2] |

| HepG2.2.15 | CC₅₀ (Cell Viability) | 50.4 µmol/L | [2] |

| HepG2.2.15 | Selectivity Index (CC₅₀/IC₅₀) | 37.9 | [2] |

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Table 2: In Vivo Efficacy of this compound (NZ-4)

| Animal Model | Dosage | Duration | Outcome | Reference |

| DHBV-infected ducks | 25, 50, or 100 mg·kg⁻¹·d⁻¹ (oral) | 15 days | Dose-dependent inhibition of DHBV DNA replication | [2] |

The Duck Hepatitis B Virus (DHBV) model is a well-established preclinical model for studying HBV infection.

This compound has also demonstrated activity against various drug-resistant HBV mutants, including lamivudine/entecavir dual-resistant and adefovir-resistant strains.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Anti-HBV Activity Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on HBV DNA replication in a cell culture model.

Cell Line: HepG2.2.15 cells, which are human hepatoma cells that stably express the HBV genome.[2]

Methodology:

-

Cell Seeding: Plate HepG2.2.15 cells in 96-well plates and culture until confluent.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µmol/L) for 8 days. Include a positive control (e.g., Lamivudine) and a vehicle control (e.g., DMSO).

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

-

Quantitative PCR (qPCR):

-

Quantify the extracted HBV DNA using a real-time PCR system.

-

Use primers and a probe specific for a conserved region of the HBV genome.

-

Generate a standard curve using a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HBV DNA replication for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response curve to a non-linear regression model.

-

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Cell Line: HepG2.2.15 cells.

Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as for the anti-HBV activity assay.

-

MTT Assay:

-

After the 8-day treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Determine the CC₅₀ value from the dose-response curve.

-

Analysis of HBV Capsid Assembly and pgRNA Encapsidation

Objective: To investigate the effect of this compound on HBV capsid formation and the packaging of pgRNA.

Methodology:

-

Cell Treatment and Lysis: Treat HepG2.2.15 cells with varying concentrations of this compound (e.g., 5, 10, 20 µmol/L). Lyse the cells to release intracellular components.[2]

-

Native Agarose Gel Electrophoresis:

-

Separate the intracellular capsids by native agarose gel electrophoresis, which preserves the capsid structure.

-

-

Blotting:

-

Western Blot: Transfer the separated proteins to a PVDF membrane and probe with an antibody against HBcAg to visualize the capsids.

-

Southern Blot: In a parallel experiment, treat the gel to release the DNA from the capsids, transfer to a nylon membrane, and probe with a labeled HBV DNA probe to detect encapsidated viral DNA.

-

-

RNA Immunoprecipitation (RIP):

-

Immunoprecipitate HBcAg-containing complexes from the cell lysates using an anti-HBcAg antibody.

-

Extract the RNA from the immunoprecipitated complexes.

-

-

Quantitative Reverse Transcription PCR (qRT-PCR):

-

Quantify the amount of encapsidated pgRNA using qRT-PCR with primers specific for pgRNA.[2]

-

Conclusion and Future Directions

This compound (NZ-4) represents a novel class of HBV replication inhibitors with a distinct mechanism of action that targets pgRNA encapsidation.[2] Its potent in vitro activity, efficacy in an in vivo model, and activity against drug-resistant mutants highlight its potential as a future therapeutic agent for chronic Hepatitis B.[2][4] Further research should focus on detailed structure-activity relationship studies to optimize its efficacy and safety profile, as well as investigations into its potential for use in combination therapies with existing anti-HBV drugs. Clinical trials will be the ultimate determinant of its therapeutic value in the management of chronic HBV infection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel non-nucleoside compound, inhibits hepatitis B virus replication through blocking pregenomic RNA encapsidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel non-nucleoside compound, inhibits hepatitis B virus replication through blocking pregenomic RNA encapsidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of a hepatitis B virus inhibitor, NZ-4, on capsid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Isothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have led to the development of a diverse range of derivatives with significant pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of isothiazole derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Anticancer Activity

Isothiazole derivatives have demonstrated potent anticancer activity across various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Protein Kinases

Several families of isothiazole derivatives have been identified as potent inhibitors of protein kinases, which are frequently dysregulated in cancer.

-

c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a well-established target in oncology. Certain isothiazole derivatives have been shown to inhibit c-Met kinase activity at nanomolar concentrations, thereby disrupting downstream signaling pathways involved in cell growth and invasion.

-

Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many tumors. Isothiazole-based compounds have been developed as inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis.

-

Cyclin G-Associated Kinase (GAK) Inhibitors: Isothiazolo[5,4-b]pyridines have been identified as potent and selective inhibitors of GAK. For instance, SGC-GAK-1 demonstrates a GAK affinity with an IC50 value of 48 nM in a live cell assay and exhibits over 50-fold selectivity when tested against a panel of more than 400 human kinases[1].

-

c-KIT Inhibitors: Thiazolo[5,4-b]pyridine derivatives have been synthesized to target the c-KIT receptor tyrosine kinase, including imatinib-resistant mutants. Some derivatives show significant enzymatic inhibitory activity, with IC50 values in the micromolar range, such as 9.87 µM and 4.77 µM for specific compounds against c-KIT mutants[2].

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected isothiazole derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl Pyridines | Compound 5 | A549 (Lung) | 0.452 | [3] |

| Thiazole-Pyrazoline Hybrids | Compound 11d | Generic | < 100 | [4] |

| Imidazo[2,1-b]thiazoles | ITC-2 | MCF-7 (Breast) | Low µM | [5] |

| Naphthalene-azine-thiazole | Compound 6a | OVCAR-4 (Ovarian) | 1.569 | [6] |

| Thiazolo[5,4-b]pyridines | Compound 6r | GIST-T1 (Gastrointestinal) | 1.15 (GI50) | [2] |

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Signaling Pathway Visualization: c-Met Inhibition

The following diagram illustrates the simplified signaling pathway of c-Met and its inhibition by isothiazole derivatives.

References

- 1. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Isothiazolo[4,3- b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro studies of Isothiafludine's antiviral effects

An In-Depth Technical Guide to the In-Vitro Antiviral Effects of Isothiafludine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antiviral properties of this compound, a novel non-nucleoside compound. The document details its mechanism of action against Hepatitis B Virus (HBV), summarizes key quantitative data from in-vitro studies, and outlines the experimental protocols used to determine its efficacy.

Executive Summary

This compound (also known as NZ-4) has emerged as a promising anti-HBV drug candidate.[1] Derived from the natural product leucamide A, this non-nucleosidic compound demonstrates potent and specific inhibition of HBV replication in vitro.[1][2] Its unique mechanism of action, which involves the disruption of pregenomic RNA (pgRNA) encapsidation, distinguishes it from existing nucleoside/nucleotide analogs and presents a new strategy for combating HBV infection, including drug-resistant strains.[1][2]

Mechanism of Action

This compound's primary antiviral activity stems from its ability to interfere with the HBV capsid assembly process.[1][2] Unlike reverse transcriptase inhibitors, this compound does not affect HBV DNA synthesis directly.[1] Instead, it specifically blocks the interaction between the viral pregenomic RNA (pgRNA) and the HBV core protein (HBcAg).[1][2] This disruption prevents the encapsidation of pgRNA, leading to the formation of empty, replication-deficient capsids.[1][2] This novel mechanism effectively halts the viral life cycle before genome replication can occur.

References

- 1. This compound, a novel non-nucleoside compound, inhibits hepatitis B virus replication through blocking pregenomic RNA encapsidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel non-nucleoside compound, inhibits hepatitis B virus replication through blocking pregenomic RNA encapsidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Isothiafludine: A Technical Overview

Disclaimer: Information regarding a specific compound named "Isothiafludine" is not publicly available in the referenced literature. This guide, therefore, outlines the fundamental principles and methodologies of preliminary toxicity studies as they would be applied to a novel chemical entity. The data and protocols presented are illustrative and based on general toxicological testing guidelines.

This technical guide provides a framework for the initial toxicological assessment of a new chemical entity, hypothetically named this compound. It is intended for researchers, scientists, and drug development professionals to understand the scope and methodology of early-stage safety evaluations. The guide covers acute and sub-chronic toxicity, genotoxicity, and safety pharmacology, presenting data in a structured format and detailing experimental protocols.

Acute Oral Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. The primary endpoint is the median lethal dose (LD50), which is the statistically estimated dose that is expected to be lethal to 50% of a tested population.

Table 1: Acute Oral Toxicity of a Hypothetical Compound

| Species | Sex | Route of Administration | LD50 (mg/kg) | Observation Period | Key Clinical Signs |

| Rat | Male | Oral | > 2000 | 14 days | No mortality or significant signs of toxicity observed. |

| Rat | Female | Oral | > 2000 | 14 days | No mortality or significant signs of toxicity observed. |

| Mouse | Male | Intravenous | 50.5[1] | 14 days | Lethargy, decreased activity. |

| Mouse | Female | Intravenous | 50.5[1] | 14 days | Lethargy, decreased activity. |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Animal Model: Sprague-Dawley rats (8-12 weeks old, equal numbers of males and females).

-

Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing: A starting dose (e.g., 2000 mg/kg) of the test substance is administered orally by gavage to a single animal.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[2]

-

Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased. This sequential dosing continues until a reliable estimate of the LD50 can be made.

-

Clinical Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the adverse effects of a substance after repeated or continuous administration for a part of the lifespan of the test animal (e.g., 28 or 90 days). These studies provide information on target organ toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL).[3]

Table 2: 90-Day Repeated Dose Oral Toxicity Study of a Hypothetical Compound in Rats

| Dose Group (mg/kg/day) | Sex | Key Findings | NOAEL (mg/kg/day) |

| 0 (Control) | M/F | No treatment-related effects observed. | - |

| 100 | M/F | No treatment-related effects observed. | 1000 |

| 316 | M/F | No treatment-related effects observed. | |

| 1000 | M/F | Hypoactivity, decreased body weight gain in males, reduced food consumption.[4] |

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study

-

Animal Model: Wistar rats (young adults, 4 groups of 10 males and 10 females).

-

Dosing: The test substance is administered daily by oral gavage at three dose levels (e.g., 100, 316, and 1000 mg/kg/day) for 90 consecutive days. A control group receives the vehicle only.[4]

-

Clinical Monitoring: Daily observations for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[5]

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.

-

Urinalysis: Urine is collected for analysis prior to termination.

-

Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights are recorded. Tissues are collected and preserved for histopathological examination.[5][6]

Genotoxicity

Genotoxicity assays are performed to identify substances that can cause genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of in vitro and in vivo tests is typically required.

Table 3: Genotoxicity Profile of a Hypothetical Compound

| Assay | Test System | Concentration/Dose Range | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100) | 1 - 5000 µ g/plate | Negative |

| In Vitro Mammalian Chromosomal Aberration Test | Human peripheral blood lymphocytes | 10 - 1000 µg/mL | Negative |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | 500, 1000, 2000 mg/kg | Negative |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Test System: Histidine-requiring strains of Salmonella typhimurium are used.

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

-

Procedure: The test substance, bacterial tester strains, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[7] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[8][9]

Table 4: Safety Pharmacology Core Battery for a Hypothetical Compound

| System | Assay | Species | Key Parameters Measured | Results |

| Cardiovascular | hERG in vitro assay | CHO cells | hERG potassium channel current | No significant inhibition at therapeutic concentrations. |

| In vivo telemetry | Dog | Blood pressure, heart rate, ECG[9] | No significant effects observed. | |

| Respiratory | Whole-body plethysmography | Rat | Respiratory rate, tidal volume, minute volume[8][9] | No significant effects observed. |

| Central Nervous System | Functional Observational Battery (FOB) | Rat | Behavior, locomotion, coordination[9] | No adverse effects observed. |

Experimental Protocol: In Vivo Cardiovascular Telemetry in Dogs

-

Animal Model: Beagle dogs surgically implanted with telemetry transmitters.

-

Data Acquisition: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, freely moving animals.

-

Dosing: The test substance is administered at multiple dose levels.

-

Data Analysis: Changes in cardiovascular parameters from baseline are evaluated. Special attention is given to QT interval prolongation, which can indicate a risk of arrhythmia.

Visualizations

Experimental Workflow: 90-Day Sub-chronic Toxicity Study

References

- 1. Acute and sub-chronic toxicity studies of honokiol microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Subchronic oral toxicity and in vitro anti-neuroinflammatory evaluation of Ficus erecta leaves extract for potential functional food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntrl.ntis.gov [ntrl.ntis.gov]

- 5. ojs.ikm.mk [ojs.ikm.mk]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety Pharmacology - IITRI [iitri.org]

Methodological & Application

Application Notes and Protocols for Isothiafludine in HBV Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiafludine (also known as NZ-4) is a novel, non-nucleoside antiviral compound that has demonstrated potent inhibitory effects on Hepatitis B Virus (HBV) replication.[1] It operates through a distinct mechanism of action, offering a potential new therapeutic strategy for combating HBV infection.[1] These application notes provide detailed protocols for utilizing this compound in standard HBV cell culture assays to evaluate its antiviral efficacy and cytotoxicity. The methodologies outlined are based on established research protocols and are intended to guide researchers in setting up and executing robust experiments.

Mechanism of Action

This compound inhibits HBV replication by targeting the encapsidation of pregenomic RNA (pgRNA).[1][2] Specifically, it interferes with the interaction between pgRNA and the HBV core protein (HBcAg), which is a critical step for the assembly of functional nucleocapsids.[1] This disruption leads to an increase in replication-deficient capsids, thereby effectively suppressing the production of new virus particles.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound in the HBV replication cycle.

Caption: Mechanism of this compound in inhibiting HBV replication.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against HBV in HepG2.2.15 cells.

Table 1: Antiviral Activity of this compound against Wild-Type HBV

| Parameter | Cell Line | Value (µM) | Reference |

| IC50 (Supernatant HBV DNA) | HepG2.2.15 | 1.33 | [1][3] |

| IC50 (Intracellular Capsid-associated HBV DNA) | HepG2.2.15 | 1.05 | [3] |

IC50 (50% inhibitory concentration) is the concentration of the compound required to reduce HBV DNA levels by 50%.

Table 2: Cytotoxicity of this compound

| Parameter | Cell Line | Incubation Period | Value (µM) | Reference |

| CC50 | HepG2.2.15 | 8 days | 50.4 | [1][3][4] |

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Table 3: Selectivity Index

| Parameter | Calculation | Value | Reference |

| Selectivity Index (SI) | CC50 / IC50 (Supernatant) | ~37.9 | [1][3] |

The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

Cell Culture and Maintenance

The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the HBV genome and is a widely used model for studying HBV replication and screening antiviral compounds.[5][6][7]

-

Cell Line: HepG2.2.15 (ayw serotype, wild-type genome)[3]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and 380 µg/mL G418 for selective pressure.[3]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[3]

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that affects cell viability.

-

Procedure:

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10^3 cells per well in triplicate.[3]

-

After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for 8 days, changing the medium and re-adding the compound on day 4.[3]

-

On day 8, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

-

HBV Antiviral Assay (qPCR)

This protocol quantifies the effect of this compound on HBV DNA replication.

-

Procedure:

-

Seed HepG2.2.15 cells in a 96-well or 24-well plate at an appropriate density.[3]

-

Treat the cells with various concentrations of this compound. A known anti-HBV drug (e.g., Lamivudine) can be used as a positive control.

-

Incubate for 8 days, with a medium and compound change on day 4.[3]

-

Extracellular HBV DNA Quantification:

-

Intracellular Encapsidated HBV DNA Quantification:

-

Calculate the IC50 value by plotting the percentage of HBV DNA reduction against the compound concentration.

-

Below is a diagram outlining the general experimental workflow for evaluating this compound.

Caption: Experimental workflow for this compound evaluation.

Activity Against Drug-Resistant HBV Mutants

This compound has also been shown to be effective against HBV mutants that are resistant to nucleoside analogs. This is a significant advantage, as drug resistance is a major challenge in the long-term treatment of chronic hepatitis B. The compound was found to be active against lamivudine/entecavir (3TC/ETV)-dual-resistant and adefovir (ADV)-resistant HBV mutants.[1]

Conclusion

This compound represents a promising anti-HBV compound with a novel mechanism of action that is effective against both wild-type and drug-resistant HBV strains. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in HBV cell culture assays and further explore its therapeutic potential.

References

- 1. This compound, a novel non-nucleoside compound, inhibits hepatitis B virus replication through blocking pregenomic RNA encapsidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound, a novel non-nucleoside compound, inhibits hepatitis B virus replication through blocking pregenomic RNA encapsidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hepatitis B virus cell culture assays for antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Isothiafludine in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiafludine, also known as NZ-4, is a novel non-nucleoside inhibitor of the hepatitis B virus (HBV). It is a derivative of bis-heterocycle tandem pairs derived from the natural product leucamide A.[1][2] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays for the discovery of novel anti-HBV agents. This compound serves as a potent control compound for assays targeting HBV replication, specifically the crucial step of pregenomic RNA (pgRNA) encapsidation.

Mechanism of Action

This compound exhibits a unique mechanism of action by directly interfering with the encapsidation of viral pgRNA. It disrupts the interaction between the pgRNA and the HBV core protein (HBcAg), leading to the formation of replication-deficient capsids.[1] This mode of action is distinct from that of nucleoside/nucleotide analogs, which target the reverse transcriptase activity of the viral polymerase. A significant advantage of this compound is its efficacy against various drug-resistant HBV mutants, including those resistant to lamivudine (3TC), entecavir (ETV), and adefovir (ADV).[1]

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been quantitatively assessed in cell-based assays. The following table summarizes the key potency and toxicity values.

| Parameter | Cell Line | Value | Reference |

| IC50 (HBV DNA in supernatant) | HepG2.2.15 | 1.33 µmol/L | [1] |

| IC50 (intracellular capsid-associated HBV DNA) | HepG2.2.15 | 1.05 µmol/L | [1] |

| CC50 (Cytotoxicity) | HepG2.2.15 | 50.4 µmol/L | [1] |

IC50 (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration): The concentration of a compound that results in the death of 50% of the cells in a culture.

Signaling Pathway and Experimental Workflow

To facilitate the understanding of this compound's mechanism and its application in HTS, the following diagrams illustrate the HBV pgRNA encapsidation pathway and a general workflow for a high-throughput screening campaign.

Caption: HBV pgRNA Encapsidation Pathway and the inhibitory action of this compound.

Caption: General workflow for a high-throughput screening campaign to identify antiviral compounds.

Experimental Protocols

The following protocols are adapted from established methods for antiviral high-throughput screening and can be tailored for the use of this compound as a control.

Protocol 1: Cell-Based High-Throughput Screening for Inhibitors of HBV Replication

Objective: To identify compounds that inhibit HBV replication in a cell-based assay using a stable HBV-producing cell line (e.g., HepG2.2.15).

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Compound library (dissolved in DMSO)

-

This compound (positive control)

-

DMSO (negative control)

-

384-well clear-bottom black plates

-

Automated liquid handling system

-

Plate reader capable of luminescence or fluorescence detection

-

Reagents for quantifying HBV DNA (e.g., qPCR-based assay) or a reporter gene assay system.

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend HepG2.2.15 cells in culture medium.

-

Using an automated dispenser, seed the cells into 384-well plates at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in a volume of 50 µL.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare a compound plate by diluting the library compounds, this compound, and DMSO to the desired final concentration in culture medium.

-

Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates. The final DMSO concentration should be kept below 0.5%.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 6-8 days) at 37°C in a 5% CO2 incubator.

-

-

Endpoint Measurement:

-

Option A: Quantification of HBV DNA in Supernatant (qPCR):

-

Carefully collect the cell culture supernatant.

-

Extract viral DNA from the supernatant.

-

Quantify the amount of HBV DNA using a validated qPCR assay.

-

-

Option B: Reporter Gene Assay:

-

If using a reporter virus (e.g., expressing luciferase or GFP), lyse the cells and measure the reporter signal according to the manufacturer's instructions using a plate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound relative to the DMSO control.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Protocol 2: Cytotoxicity Assay

Objective: To determine the cytotoxicity of hit compounds identified in the primary screen.

Materials:

-

HepG2.2.15 cells

-

Culture medium

-

Hit compounds from the primary screen

-

This compound

-

DMSO

-

384-well clear-bottom black plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed HepG2.2.15 cells in 384-well plates as described in Protocol 1.

-

-

Compound Addition:

-

Prepare serial dilutions of the hit compounds and this compound.

-

Add the compounds to the cell plates.

-

-

Incubation:

-

Incubate the plates for the same duration as the primary screening assay (e.g., 6-8 days).

-

-

Endpoint Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Determine the CC50 value for each compound by fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable tool for high-throughput screening campaigns aimed at discovering novel anti-HBV therapeutics. Its well-characterized mechanism of action, targeting pgRNA encapsidation, and its potent antiviral activity make it an excellent positive control for cell-based assays. The provided protocols offer a robust framework for the implementation of HTS assays to identify and characterize new inhibitors of HBV replication. Researchers are encouraged to optimize these protocols for their specific experimental setup and compound libraries.

References

Application Notes and Protocols for Efficacy Testing of Isothiafludine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiafludine is a novel heterocyclic compound with potential therapeutic applications. These application notes provide a comprehensive experimental framework to systematically evaluate the efficacy of this compound, focusing on its potential anticancer and anti-inflammatory properties. The protocols outlined below detail methodologies for in vitro and in vivo assays, data analysis, and visualization of experimental workflows and potential signaling pathways.

Section 1: In Vitro Efficacy Testing

Anticancer Activity

The initial assessment of this compound's anticancer potential will be conducted using a panel of human cancer cell lines.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

-

Cell Culture: Culture human cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), and a non-cancerous cell line like NIH/3T3 (murine fibroblast) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[1][2]

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[3]

-

MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Data Presentation: Cytotoxicity of this compound

| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) | Positive Control (e.g., 5-FU) IC50 (µM) |

| A549 | 24 | ||

| 48 | |||

| 72 | |||

| HeLa | 24 | ||

| 48 | |||

| 72 | |||

| MCF-7 | 24 | ||

| 48 | |||

| 72 | |||

| NIH/3T3 | 24 | ||

| 48 | |||

| 72 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound will be evaluated through its ability to inhibit protein denaturation and suppress inflammatory mediators in a cellular model.

Experimental Protocol: In Vitro Anti-inflammatory Assay (BSA Denaturation)

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% Bovine Serum Albumin (BSA) solution and 0.45 mL of PBS (pH 6.3).

-

Treatment: Add 0.05 mL of various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µg/mL). Use Aspirin as a positive control.[5]

-

Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation.

Data Presentation: Inhibition of BSA Denaturation by this compound

| Concentration (µg/mL) | % Inhibition by this compound | % Inhibition by Aspirin |

| 10 | ||

| 50 | ||

| 100 | ||

| 200 | ||

| 500 | ||

| IC50 |

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

-

Cell Culture and Stimulation: Culture human mast cell line (HMC-1) and stimulate with phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (PMACI) to induce inflammation.[6]

-

Treatment: Co-treat the cells with various non-toxic concentrations of this compound.

-

Cytokine Measurement: After 24 hours, collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α using ELISA kits according to the manufacturer's instructions.[6]

-

mRNA Expression Analysis: Extract total RNA from the cells and perform RT-PCR to analyze the mRNA expression levels of the corresponding cytokines.[6]

Data Presentation: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Cytokine | Control | PMACI-Stimulated | PMACI + this compound (Low Conc.) | PMACI + this compound (High Conc.) |

| IL-1β (pg/mL) | ||||

| IL-6 (pg/mL) | ||||

| IL-8 (pg/mL) | ||||

| TNF-α (pg/mL) |

Section 2: Elucidation of Mechanism of Action

To understand how this compound exerts its effects, key signaling pathways involved in cancer and inflammation will be investigated.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: Treat cancer cells (e.g., A549) or inflammatory cells (e.g., HMC-1) with this compound for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., NF-κB, p-p38, p-JNK, p-ERK, Caspase-3, HIF-1α) and a loading control (e.g., β-actin).[6][7]

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

Section 3: In Vivo Efficacy Testing

Promising in vitro results will be followed by in vivo studies using animal models.

Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy

-

Tumor Implantation: Subcutaneously inject A549-luc cells into the flank of nude mice.[1]

-

Tumor Growth and Grouping: Once tumors reach a palpable size, randomly divide the mice into three groups: vehicle control, this compound treated, and positive control (e.g., a standard chemotherapeutic agent).[1]

-

Treatment: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor size, body weight, and overall health of the mice for a specified period (e.g., 60 days).[1]

-

Bioluminescence Imaging: Use an in vivo imaging system to monitor the luciferase activity of the A549-luc cells as a measure of tumor burden.

-

Histopathology: At the end of the study, euthanize the mice and perform histopathological analysis of the tumors and major organs.[1]

Data Presentation: In Vivo Anticancer Efficacy of this compound

| Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Average Body Weight (g) |

| Vehicle Control | 0% | ||

| This compound | |||

| Positive Control |

Visualizations

Diagram 1: General Experimental Workflow

Experimental workflow for this compound efficacy testing.

Diagram 2: Potential Anti-inflammatory Signaling Pathway

Potential inhibitory action of this compound on inflammatory pathways.

Diagram 3: Potential Anticancer Signaling Pathway (Hypoxia)

Potential inhibition of the HIF-1α signaling pathway by this compound.

References

- 1. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory effects of isoacteoside from Abeliophyllum distichum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The signaling pathway of hypoxia inducible factor and its role in renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Isothiafludine's Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiafludine is a novel small molecule compound with therapeutic potential. A critical step in the preclinical development of any new chemical entity is the thorough characterization of its binding affinity to its biological target(s). This document provides detailed application notes and protocols for several widely accepted biophysical techniques to accurately quantify the binding affinity of this compound. Understanding the binding kinetics and thermodynamics is fundamental to elucidating its mechanism of action and optimizing its pharmacological properties.

The equilibrium dissociation constant (KD) is a key parameter used to quantify the strength of the interaction between a ligand (this compound) and its protein target.[1][2] A smaller KD value signifies a higher binding affinity.[1] The protocols outlined below describe methodologies to determine the KD, as well as the association (kon) and dissociation (koff) rate constants.

Key Techniques for Measuring Binding Affinity

Several robust methods are available for measuring the binding affinity of small molecules like this compound. The choice of technique often depends on factors such as the properties of the interacting molecules, the required throughput, and the specific information desired (e.g., kinetics, thermodynamics). Key label-free, quantitative methods include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[1] Fluorescence-based methods like Fluorescence Polarization (FP) are also widely used.[2]

Hypothetical Target: Kinase X

For the purpose of these protocols, we will consider the hypothetical interaction between this compound and "Kinase X," a protein kinase that has been identified as a putative target.

Data Presentation

Quantitative data from binding affinity assays should be summarized for clear comparison.

| Technique | Parameter(s) Measured | This compound Concentration Range | Kinase X Concentration | Measured Value |

| SPR | ka (M-1s-1), kd (s-1), KD (M) | 0.1 nM - 1 µM | Immobilized | Example: 5.2 x 10-8 M |

| BLI | ka (M-1s-1), kd (s-1), KD (M) | 1 nM - 10 µM | Immobilized | Example: 6.1 x 10-8 M |

| ITC | KD (M), ΔH (kcal/mol), n (stoichiometry) | 100 µM in syringe | 10 µM in cell | Example: 7.5 x 10-8 M |

| FP | KD (M) | 0.01 nM - 10 µM | 5 nM | Example: 8.3 x 10-8 M |

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of binding events.[3]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of this compound binding to Kinase X.

Materials:

-

SPR instrument (e.g., Biacore, Cytiva)

-

Sensor chip (e.g., CM5, amine-coupling)

-

Kinase X (recombinant, purified)

-

This compound (stock solution in DMSO, serial dilutions in running buffer)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl pH 2.5)

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject Kinase X (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-10000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without the injection of Kinase X to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in running buffer. The concentration range should ideally span from 0.1 to 100 times the expected KD. A DMSO concentration gradient should be created for accurate reference subtraction.

-

Inject the different concentrations of this compound over the immobilized Kinase X and the reference flow cell at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase for a defined period (e.g., 180 seconds).

-

Switch back to running buffer and monitor the dissociation phase (e.g., 300-600 seconds).

-

Between each this compound injection, regenerate the sensor surface using a short pulse of the regeneration solution to remove all bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the Kinase X flow cell data.

-

Perform a global fit of the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and KD (where KD = kd/ka).

-

Experimental Workflow for SPR

Caption: Workflow for SPR-based binding affinity measurement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4]

Objective: To determine the equilibrium dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH) for the this compound-Kinase X interaction.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal, Malvern Panalytical)

-

Kinase X (recombinant, purified, dialyzed into the final buffer)

-

This compound (high concentration stock, diluted in the final buffer)

-

Final buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze or buffer-exchange Kinase X into the final experimental buffer.

-

Prepare the this compound solution in the exact same buffer from the dialysis. A slight mismatch in buffer composition can lead to large heat of dilution artifacts.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the sample cell with Kinase X solution (e.g., 10 µM).

-

Load the injection syringe with the this compound solution (e.g., 100 µM, typically 10-20 times the protein concentration).

-

Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).

-

Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis.

-

Proceed with a series of injections (e.g., 19 injections of 2 µL each).

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to Kinase X.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: KD, n, and ΔH.

-

ITC Experimental Logic

Caption: Logical flow of an Isothermal Titration Calorimetry experiment.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule.[2] It is well-suited for high-throughput screening and affinity determination.

Objective: To determine the equilibrium dissociation constant (KD) of this compound binding to a fluorescently labeled tracer that binds to Kinase X. This is a competitive binding assay format.

Materials:

-

Fluorescence plate reader with polarization filters

-

Kinase X (recombinant, purified)

-

This compound

-

Fluorescently labeled tracer (a known ligand for Kinase X with a suitable fluorophore, e.g., fluorescein)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

-

Black, low-volume 384-well plates

Protocol:

-

Assay Development:

-

Determine the optimal concentration of Kinase X and the fluorescent tracer. This is typically done by titrating Kinase X against a fixed concentration of the tracer to find a protein concentration that gives a significant FP window (difference in mP between bound and free tracer) and is on the linear portion of the binding curve (e.g., at the EC50 or EC80).

-

-

Competitive Binding Assay:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the 384-well plate, add a fixed concentration of Kinase X and the fluorescent tracer.

-

Add the serially diluted this compound to the wells. Include controls for the free tracer (no protein) and the fully bound tracer (no competitor).

-

Incubate the plate at room temperature for a predetermined time to ensure the binding has reached equilibrium (this should be determined empirically).[5][6]

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values (in mP) against the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve to a suitable competitive binding equation (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of this compound that displaces 50% of the bound tracer).

-

Convert the IC50 to a Ki (and thus KD, assuming competitive binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,tracer), where [Tracer] is the concentration of the fluorescent tracer and KD,tracer is the dissociation constant of the tracer for Kinase X.

-

Signaling Pathway for Competitive FP Assay

Caption: Competitive binding mechanism in a Fluorescence Polarization assay.

References

- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Assess Binding in Drug Discovery - TA Instruments [tainstruments.com]

- 5. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to measure and evaluate binding affinities | eLife [elifesciences.org]

Isothiafludine: A Novel Probe for Elucidating Hepatitis B Virus Capsid Assembly

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiafludine, also known as NZ-4, is a novel, non-nucleoside small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1][2][3] Derived from the natural product leucamide A, this compound presents a unique mechanism of action that makes it a valuable tool for studying the intricacies of HBV capsid assembly.[1][2][3] Unlike nucleoside/nucleotide analogues that target the viral polymerase, this compound disrupts a critical step in the viral life cycle: the encapsidation of pregenomic RNA (pgRNA). This property allows researchers to specifically investigate the dynamics of capsid formation and the essential interactions between the viral genome and the core protein. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in HBV research.

Mechanism of Action

This compound functions as a capsid assembly modulator. Its primary mechanism of action is the inhibition of HBV replication by interfering with the interaction between the viral pregenomic RNA (pgRNA) and the HBV core protein (HBcAg).[1][2][3] This disruption prevents the proper packaging of the pgRNA into the assembling nucleocapsid.[1][2][3] Consequently, this compound treatment leads to the formation of "empty" or replication-deficient capsids, which lack the viral genome necessary for subsequent reverse transcription and the production of new infectious virions.[1][3] This targeted disruption of pgRNA encapsidation makes this compound a specific tool to dissect the molecular requirements and kinetics of this crucial step in HBV replication.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antiviral activity and cytotoxicity of this compound.

Table 1: In Vitro Efficacy of this compound (NZ-4) against HBV

| Parameter | Cell Line | Value (μmol/L) | Description |

| IC50 (HBV DNA in supernatant) | HepG2.2.15 | 1.33 | 50% inhibitory concentration for extracellular HBV DNA.[1][2][3] |

| IC50 (Intracellular HBV replication) | HepG2.2.15 | 1.05 | 50% inhibitory concentration for capsid-associated HBV DNA.[1] |

| CC50 | HepG2.2.15 | 50.4 | 50% cytotoxic concentration.[1][2] |

Table 2: Activity of this compound (NZ-4) against Drug-Resistant HBV Mutants

| Mutant Type | Description | Activity |

| 3TC/ETV-dual-resistant | Lamivudine and Entecavir resistant | Active |

| ADV-resistant | Adefovir resistant | Active |

Note: Specific IC50 values for resistant mutants were not detailed in the provided search results.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on HBV assembly are provided below.

Determination of Antiviral Activity by qPCR

This protocol is for quantifying the effect of this compound on HBV DNA levels in the supernatant of cultured HBV-producing cells.

Materials:

-

HepG2.2.15 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (NZ-4)

-

DNA extraction kit (for viral DNA from supernatant)

-

qPCR master mix

-

Primers and probe specific for HBV DNA

-

Real-time PCR instrument

Procedure:

-

Seed HepG2.2.15 cells in 96-well plates and culture until confluent.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) in fresh culture medium. Include a vehicle-only control (e.g., DMSO).

-

Incubate the cells for 4-6 days, replenishing the medium with fresh compound every 2 days.

-

After the incubation period, collect the cell culture supernatant.

-

Extract viral DNA from the supernatant using a suitable DNA extraction kit according to the manufacturer's instructions.

-

Prepare the qPCR reaction mix containing the qPCR master mix, HBV-specific primers, and probe.

-

Add the extracted DNA to the qPCR mix.

-

Perform the qPCR reaction using a real-time PCR instrument.

-

Analyze the data to determine the concentration of HBV DNA in each sample.

-

Calculate the IC50 value by plotting the percentage of HBV DNA inhibition against the log of the this compound concentration.

Analysis of HBV Capsid Assembly by Native Agarose Gel Electrophoresis

This method allows for the visualization of intact HBV capsids and the assessment of this compound's effect on their formation and pgRNA content.

Materials:

-

HepG2.2.15 cells

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Loading buffer (non-denaturing)

-

Nitrocellulose or PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HBV core protein (anti-HBc)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

For pgRNA detection: SYBR Gold or similar nucleic acid stain

Procedure:

-

Treat HepG2.2.15 cells with various concentrations of this compound for 3-4 days.

-

Lyse the cells in a non-denaturing lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Mix the supernatant with a non-denaturing loading buffer.

-

Load the samples onto a 1-1.2% native agarose gel prepared in TAE buffer.

-

Run the gel at a low voltage (e.g., 50-70V) in a cold room or on ice to prevent denaturation.

-

For Protein Detection (Western Blot): a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against HBV core protein overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate.

-

For pgRNA Detection: a. After electrophoresis, stain the gel with a nucleic acid stain like SYBR Gold for 30-60 minutes. b. Visualize the encapsidated pgRNA using a gel documentation system. A decrease in the signal in this compound-treated samples indicates inhibition of pgRNA packaging.

RNA Immunoprecipitation (RIP) for pgRNA-HBcAg Interaction

This protocol is to investigate the direct effect of this compound on the interaction between pgRNA and the HBV core protein.

Materials:

-

HepG2.2.15 cells treated with this compound

-

RIP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, RNase inhibitor, protease inhibitors)

-

Antibody against HBV core protein (for immunoprecipitation)

-

Protein A/G magnetic beads

-

RNA extraction kit

-

qRT-PCR reagents for pgRNA detection

Procedure:

-

Crosslink proteins to RNA in this compound-treated and control HepG2.2.15 cells by treating with formaldehyde.

-

Quench the crosslinking reaction with glycine.

-

Lyse the cells in RIP buffer.

-

Incubate the cell lysate with an antibody against HBV core protein to form RNA-protein-antibody complexes.

-

Capture the complexes using Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Reverse the crosslinking by heating.

-

Digest the proteins with proteinase K.

-

Extract the co-immunoprecipitated RNA using an RNA extraction kit.

-

Quantify the amount of pgRNA using qRT-PCR. A reduction in the amount of pgRNA immunoprecipitated from this compound-treated cells indicates that the drug disrupts the pgRNA-HBcAg interaction.

Resistance

Currently, there is no publicly available information detailing specific resistance mutations in the HBV genome that are selected for or confer resistance to this compound (NZ-4). However, studies have shown that this compound is effective against HBV mutants that are resistant to nucleoside and nucleotide analogues, such as lamivudine, entecavir, and adefovir.[1][2] This suggests that this compound's mechanism of targeting capsid assembly provides a distinct advantage against resistance pathways that affect the viral polymerase. Further research is required to identify potential resistance mechanisms to this compound.

Visualizations

Caption: Mechanism of this compound Action on HBV Capsid Assembly.

Caption: Experimental workflow for studying this compound's effect on HBV.

References

- 1. This compound, a novel non-nucleoside compound, inhibits hepatitis B virus replication through blocking pregenomic RNA encapsidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel non-nucleoside compound, inhibits hepatitis B virus replication through blocking pregenomic RNA encapsidation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Isothiafludine's Effect on pgRNA Encapsidation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effect of Isothiafludine on the encapsidation of pregenomic RNA (pgRNA) of the Hepatitis B Virus (HBV). This compound (also known as NZ-4) is a novel non-nucleoside compound that has been identified as a potent inhibitor of HBV replication.[1][2] Its unique mechanism of action, which involves the disruption of pgRNA encapsidation, presents a promising therapeutic strategy against HBV, including drug-resistant strains.[1][2]

Mechanism of Action: this compound interferes with the interaction between pgRNA and the HBV core protein (HBcAg), which is a critical step for the assembly of functional nucleocapsids.[1][2] This interference leads to a dose-dependent reduction in the amount of pgRNA packaged into capsids, resulting in the formation of replication-deficient or "empty" capsids.[1][2] Consequently, the subsequent reverse transcription of pgRNA into viral DNA is inhibited, effectively halting the viral replication cycle.

Data Presentation: Quantitative Analysis of this compound's Effect

The efficacy of this compound in inhibiting pgRNA encapsidation can be quantified by measuring the levels of encapsidated pgRNA in HBV-replicating cells treated with the compound. The following table summarizes the concentration-dependent effect of this compound on encapsidated HBV pgRNA levels in HepG2.2.15 cells.

| This compound (NZ-4) Concentration (µmol/L) | Reduction in Encapsidated HBV pgRNA |

| 5 | Concentration-dependent decrease |

| 10 | Concentration-dependent decrease |

| 20 | Significant concentration-dependent decrease |

Data derived from studies on HepG2.2.15 cells treated with this compound.[1][2] The IC50 value for the suppression of intracellular HBV replication by this compound in HepG2.2.15 cells has been determined to be 1.33 μmol/L.[1][3]

Experimental Protocols

Several key experiments are employed to elucidate the effect of this compound on pgRNA encapsidation. Detailed methodologies for these assays are provided below.

Cell Culture and Treatment

-

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with a plasmid containing the HBV genome, are a standard model for studying HBV replication.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and G418 to maintain plasmid selection.

-

Treatment: HepG2.2.15 cells are seeded in appropriate culture plates and treated with varying concentrations of this compound (e.g., 5, 10, 20 μmol/L) or a vehicle control (e.g., DMSO). The treatment duration is typically several days (e.g., 8 days) to observe a significant effect on viral replication.[3]

Analysis of Encapsidated pgRNA

This technique is used to separate intact HBV capsids and analyze the nucleic acids within them.

-

Cell Lysis: Treated and control cells are harvested and lysed using a mild, non-denaturing lysis buffer.

-

Native Agarose Gel Electrophoresis: The cell lysates are subjected to electrophoresis on a native agarose gel, which separates the HBV capsids based on their charge and size.

-

Transfer: The separated capsids and nucleic acids are transferred to a nylon or nitrocellulose membrane.

-

Southern Blot (for DNA): To detect encapsidated viral DNA, the membrane is hybridized with a radiolabeled HBV-specific DNA probe. This allows for the visualization of replication-competent capsids containing DNA.

-

Northern Blot (for RNA): To specifically detect encapsidated pgRNA, the membrane is hybridized with a radiolabeled HBV-specific RNA probe.[1][4] A decrease in the signal in this compound-treated samples compared to the control indicates reduced pgRNA encapsidation.[1]

This method provides a more quantitative measure of the amount of encapsidated pgRNA.

-

Isolation of Intracellular Capsids: Cytoplasmic lysates from treated and control cells are prepared.

-

Nuclease Treatment: The lysates are treated with DNase I and RNase A to digest any nucleic acids outside the capsids.[5]

-

Capsid Disruption and RNA Extraction: The protected encapsidated pgRNA is then released from the capsids using a strong denaturant (e.g., guanidine thiocyanate) and extracted using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted pgRNA is reverse transcribed into cDNA using an HBV-specific primer.

-

qPCR: The resulting cDNA is quantified using real-time PCR with HBV-specific primers and a probe.[1] The relative amount of encapsidated pgRNA in this compound-treated cells is calculated by comparing the qPCR results to the untreated control.

Analysis of Total HBV RNA

To ensure that this compound specifically targets pgRNA encapsidation and not viral transcription, the levels of total intracellular HBV RNA are also measured.

-

Total RNA Extraction: Total RNA is extracted from treated and control cells using a standard RNA isolation method.

RNA Immunoprecipitation (RIP)

This assay directly investigates the interaction between pgRNA and the HBV core protein.

-

Cell Lysis: Treated and control cells are lysed under conditions that preserve protein-RNA interactions.

-

Immunoprecipitation: The cell lysates are incubated with an antibody specific for the HBV core protein (anti-HBc). The antibody-protein-RNA complexes are then captured using protein A/G beads.

-

RNA Extraction: The RNA associated with the immunoprecipitated core protein is extracted.

-

qRT-PCR: The amount of pgRNA that co-immunoprecipitated with the core protein is quantified by qRT-PCR. A reduction in the amount of pgRNA pulled down with the core protein in this compound-treated cells provides direct evidence of interference with the pgRNA-HBcAg interaction.[1][2]

Visualizations

Caption: Mechanism of Action of this compound on HBV pgRNA Encapsidation.

Caption: Experimental Workflow for Assessing this compound's Effect.

References

- 1. This compound, a novel non-nucleoside compound, inhibits hepatitis B virus replication through blocking pregenomic RNA encapsidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel non-nucleoside compound, inhibits hepatitis B virus replication through blocking pregenomic RNA encapsidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. pnas.org [pnas.org]

Application Notes and Protocols for In-Vivo Studies of Isothiafludine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiafludine (also known as NZ-4) is a novel non-nucleoside compound that has demonstrated potent antiviral activity against Hepatitis B Virus (HBV). Its mechanism of action involves the inhibition of HBV replication by interfering with the encapsidation of pregenomic RNA (pgRNA), a critical step in the viral life cycle. This leads to the formation of replication-deficient or "empty" viral capsids.[1][2] The lipophilic nature of this compound suggests it is likely a poorly water-soluble compound, a common challenge in drug development that can hinder in-vivo studies due to low bioavailability.

These application notes provide a comprehensive guide to understanding the solubility characteristics of this compound and offer detailed protocols for its preparation for in-vivo research. The following sections will cover strategies for solubilization, experimental workflows, and a visual representation of its mechanism of action.

This compound In-Vivo Data

| Parameter | Value | Species | Administration Route | Study Duration | Key Finding | Reference |

| Dosing Regimen | 25, 50, or 100 mg·kg⁻¹·d⁻¹ | Duck Hepatitis B Virus (DHBV)-infected ducks | Oral | 15 days | Dose-dependent inhibition of DHBV DNA replication | [1][3] |

| IC₅₀ (in vitro) | 1.33 µmol/L | HepG2.2.15 cells | - | - | Suppression of intracellular HBV replication | [1] |

| CC₅₀ (in vitro) | 50.4 µmol/L | HepG2.2.15 cells | - | - | Cellular viability | [1] |

Experimental Protocols: Preparation of this compound for In-Vivo Oral Administration

Given the likely poor aqueous solubility of this compound, appropriate formulation is critical for achieving adequate exposure in animal models. The following protocols outline general strategies that can be adapted for the preparation of this compound for oral gavage. The selection of a specific vehicle will depend on the required dose and the physicochemical properties of the this compound batch. It is crucial to perform small-scale formulation trials to assess physical and chemical stability prior to in-vivo administration.

Protocol 1: Co-solvent-Based Formulation

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of lipophilic compounds.

Materials:

-